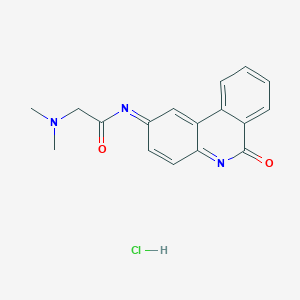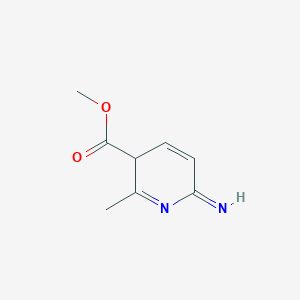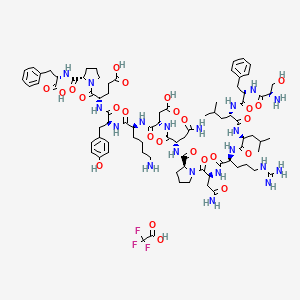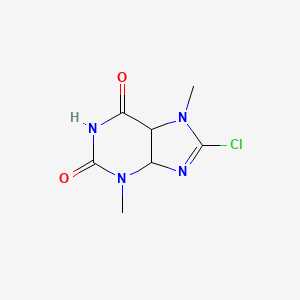
2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride is a complex organic compound that belongs to the class of phenanthridine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenanthridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Dimethylamino Group: This step may involve nucleophilic substitution reactions.
Formation of the Acetamide Moiety: This can be done through acylation reactions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine oxides, while reduction may produce phenanthridine amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine Derivatives: Compounds with similar core structures but different functional groups.
Acridine Derivatives: Structurally related compounds with similar biological activities.
Uniqueness
2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride is unique due to its specific functional groups and the combination of properties it exhibits. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H16ClN3O2 |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride |
InChI |
InChI=1S/C17H15N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3;1H |
InChI-Schlüssel |
XNYIXKZJGCHJPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)N=C1C=CC2=NC(=O)C3=CC=CC=C3C2=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)
![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B12358324.png)


![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12358344.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12358357.png)


![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B12358364.png)




![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)
